molecular formula C15H16N2O3 B11156581 3,5-dimethoxy-N-(5-methylpyridin-2-yl)benzamide

3,5-dimethoxy-N-(5-methylpyridin-2-yl)benzamide

Cat. No.: B11156581
M. Wt: 272.30 g/mol
InChI Key: AIZBIYUAARFJMZ-UHFFFAOYSA-N
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Preparation Methods

The synthesis of 3,5-dimethoxy-N-(5-methylpyridin-2-yl)benzamide typically involves the reaction of 3,5-dimethoxybenzoic acid with 5-methyl-2-aminopyridine in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is usually carried out in an organic solvent such as dichloromethane (DCM) at room temperature . The product is then purified by recrystallization or column chromatography to obtain the desired compound in high yield.

Chemical Reactions Analysis

3,5-dimethoxy-N-(5-methylpyridin-2-yl)benzamide can undergo various chemical reactions, including:

Scientific Research Applications

Comparison with Similar Compounds

3,5-dimethoxy-N-(5-methylpyridin-2-yl)benzamide can be compared with other benzamide derivatives such as:

These comparisons highlight the uniqueness of this compound in terms of its specific substitution pattern and the resulting biological and chemical properties.

Properties

Molecular Formula

C15H16N2O3

Molecular Weight

272.30 g/mol

IUPAC Name

3,5-dimethoxy-N-(5-methylpyridin-2-yl)benzamide

InChI

InChI=1S/C15H16N2O3/c1-10-4-5-14(16-9-10)17-15(18)11-6-12(19-2)8-13(7-11)20-3/h4-9H,1-3H3,(H,16,17,18)

InChI Key

AIZBIYUAARFJMZ-UHFFFAOYSA-N

Canonical SMILES

CC1=CN=C(C=C1)NC(=O)C2=CC(=CC(=C2)OC)OC

Origin of Product

United States

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